molecular formula C5H12NO7P B1198786 Phosphoribosylamine

Phosphoribosylamine

Cat. No.: B1198786
M. Wt: 229.13 g/mol
InChI Key: SKCBPEVYGOQGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-phospho-beta-D-ribosylaminium(1-) typically involves the phosphorylation of ribosylamine. The synthetic route includes the reaction of ribose with ammonia, followed by phosphorylation using phosphoric acid or its derivatives under controlled conditions .

Industrial Production Methods

the compound can be synthesized in laboratories using standard organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

5-phospho-beta-D-ribosylaminium(1-) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 5-phospho-beta-D-ribosylaminium(1-) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ribosylamine derivatives, while reduction can produce different amine compounds .

Scientific Research Applications

5-phospho-beta-D-ribosylaminium(1-) has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is involved in metabolic pathways in yeast and humans, making it a subject of study in cellular metabolism.

    Medicine: Research on this compound can provide insights into metabolic disorders and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 5-phospho-beta-D-ribosylaminium(1-) involves its role as a metabolite in various biochemical pathways. It acts as an intermediate in the synthesis of nucleotides and other essential biomolecules. The compound interacts with specific enzymes and molecular targets, facilitating the transfer of phosphate groups and the formation of ribosylamine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phospho-beta-D-ribosylaminium(1-) is unique due to its specific role in metabolic pathways and its ability to act as an intermediate in the synthesis of various biomolecules. Its structure and reactivity make it distinct from other similar compounds .

Properties

IUPAC Name

(5-amino-3,4-dihydroxyoxolan-2-yl)methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO7P/c6-5-4(8)3(7)2(13-5)1-12-14(9,10)11/h2-5,7-8H,1,6H2,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCBPEVYGOQGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO7P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphoribosylamine
Reactant of Route 2
Phosphoribosylamine
Reactant of Route 3
Phosphoribosylamine
Reactant of Route 4
Phosphoribosylamine
Reactant of Route 5
Phosphoribosylamine
Reactant of Route 6
Phosphoribosylamine

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